molecular formula C21H15N3O4 B12880252 Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)- CAS No. 301647-03-0

Benzeneacetamide, 4-nitro-N-(2-phenyl-5-benzoxazolyl)-

Cat. No.: B12880252
CAS No.: 301647-03-0
M. Wt: 373.4 g/mol
InChI Key: MPDGLEUSXMLQOF-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is a complex organic compound that features a nitrophenyl group and a phenylbenzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

    Oxidation: The phenyl groups can undergo oxidation under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(4-Aminophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the oxazole ring.

    2-Phenylbenzo[d]imidazole: Contains a nitrogen atom in place of the oxygen atom in the oxazole ring.

Uniqueness

2-(4-Nitrophenyl)-N-(2-phenylbenzo[d]oxazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group allows for specific interactions in biological systems, while the oxazole ring provides stability and rigidity to the molecular structure.

Properties

CAS No.

301647-03-0

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)acetamide

InChI

InChI=1S/C21H15N3O4/c25-20(12-14-6-9-17(10-7-14)24(26)27)22-16-8-11-19-18(13-16)23-21(28-19)15-4-2-1-3-5-15/h1-11,13H,12H2,(H,22,25)

InChI Key

MPDGLEUSXMLQOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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